molecular formula C19H18N2O3S B2918102 benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851801-12-2

benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2918102
CAS No.: 851801-12-2
M. Wt: 354.42
InChI Key: KIBUUZBSIDOFLS-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a 2-methylbenzylthio group, and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps. One common route starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized via a copper-catalyzed coupling reaction. The 2-methylbenzylthio group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the dihydroimidazole ring through a cyclization reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-4-2-3-5-15(13)11-25-19-20-8-9-21(19)18(22)14-6-7-16-17(10-14)24-12-23-16/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBUUZBSIDOFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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